2-Chloroquinazolin-6-ol

Medicinal Chemistry Organic Synthesis Small Molecule Building Blocks

2-Chloroquinazolin-6-ol (CAS 1036755-97-1) is a privileged quinazoline scaffold with orthogonal reactivity: SNAr at C2-Cl followed by O-alkylation at C6-OH. Unlike 4-ol or 5-ol regioisomers, the 6-substitution pattern is essential for nanomolar potency against EGFR (IC50 2.6 nM) and HER2 (IC50 4.3 nM) kinases. This dual-functional intermediate enables sequential derivatization strategies inaccessible with other positional isomers, making it the definitive building block for focused kinase inhibitor library synthesis, SAR-driven lead optimization, and chemical biology probe development. Ideal for oncology, inflammatory disease, and targeted protein degradation programs.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1036755-97-1
Cat. No. B8011876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinazolin-6-ol
CAS1036755-97-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H
InChIKeyUNDBBQQPGZSXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinazolin-6-ol (CAS 1036755-97-1): A Strategic Quinazoline Building Block for Medicinal Chemistry Procurement


2-Chloroquinazolin-6-ol (CAS 1036755-97-1) is a heterobifunctional quinazoline derivative defined by a C8H5ClN2O formula and a molecular weight of 180.59 g/mol . This compound is not a final therapeutic agent but a privileged intermediate whose core structure features a fused benzene-pyrimidine bicycle substituted with a reactive chlorine atom at the C2 position and a modifiable hydroxyl group at the C6 position . Its synthetic utility derives from the capacity to undergo orthogonal reactions at these two distinct sites, enabling the assembly of complex drug-like molecules and targeted chemical libraries .

Why Generic Substitution with 2-Chloroquinazolin-6-ol is Structurally Invalid for Focused Synthesis


In scientific procurement, the selection of 2-Chloroquinazolin-6-ol over its close analogs such as 2-chloroquinazolin-4-ol or 2-chloroquinazolin-5-ol is not a matter of preference but of chemical necessity. These positional isomers are not interchangeable due to divergent reactivity profiles and downstream biological implications. The 6-ol substitution pattern on the quinazoline core is a critical determinant of intermolecular interactions, as evidenced by the nanomolar potency achieved by 6-substituted quinazoline derivatives against EGFR and HER2 kinases—a profile not reliably replicated by analogous 4-ol or 5-ol substituted compounds [1]. Furthermore, the orthogonality of the C2-chloro and C6-hydroxy groups in this specific isomer enables unique sequential functionalization strategies (e.g., SNAr at C2 followed by O-alkylation at C6) that are inaccessible with the regioisomers, thereby justifying its specific procurement for rational drug design and structure-activity relationship (SAR) studies .

Quantitative Differentiation of 2-Chloroquinazolin-6-ol: A Procurement-Focused Evidence Guide


Comparative Synthetic Utility: Orthogonal Reactivity of the 2-Chloroquinazolin-6-ol Scaffold

2-Chloroquinazolin-6-ol offers a distinct synthetic advantage over its 4-ol and 5-ol positional isomers due to the presence of two orthogonal reactive handles (C2-Cl and C6-OH) on the same quinazoline core . This regioisomer enables a precise two-step functionalization sequence: initial nucleophilic aromatic substitution (SNAr) or cross-coupling at the C2 position, followed by O-alkylation or acylation at the C6 position, without the need for complex protecting group strategies. This orthogonal reactivity profile is not present in the 4-ol or 5-ol isomers, which are typically limited to a single dominant reaction pathway, thereby restricting their utility in generating structurally diverse libraries .

Medicinal Chemistry Organic Synthesis Small Molecule Building Blocks

Validated Synthetic Accessibility via Demethylation of 2,4-Dichloro-6-methoxyquinazoline

A documented synthetic route to 2-Chloroquinazolin-6-ol involves the selective reduction and subsequent demethylation of 2,4-dichloro-6-methoxyquinazoline . In contrast, the synthesis of the 5-ol isomer (2-Chloroquinazolin-5-ol) typically proceeds via cyclization of anthranilic acid with urea followed by treatment with phosphorus oxychloride (POCl3) . The target compound's route offers a different synthetic accessibility profile, leveraging a distinct precursor and reaction conditions that may be more compatible with certain parallel synthesis or scale-up operations.

Process Chemistry Synthetic Methodology Quinazoline Derivatives

Relevance to High-Potency Kinase Inhibition: Class-Level Potency of 6-Substituted Quinazolines

While direct activity data for 2-Chloroquinazolin-6-ol itself are absent, its role as a key intermediate for 6-substituted quinazoline derivatives is strongly supported by class-level data. Novel 6-substituted quinazoline derivatives have been synthesized and evaluated as dual EGFR and HER2 inhibitors [1]. Within this class, compound 5c demonstrated exceptional potency with an IC50 of 2.6 nM against EGFR kinase and 4.3 nM against HER2 kinase [1]. This level of potency is comparable to clinically validated quinazoline-based kinase inhibitors like Lapatinib and Poziotinib, which also feature a 6-substituted quinazoline core [2]. The 6-substitution pattern is therefore a privileged motif for achieving high-affinity interactions with these critical oncology targets, directly linking the procurement of 2-Chloroquinazolin-6-ol to the generation of drug-like molecules with nanomolar potency.

Cancer Research Kinase Inhibition EGFR/HER2

Inclusion as a Core Scaffold in GSNOR Inhibitor Patent Portfolio

2-Chloroquinazolin-6-ol is explicitly claimed as a core structural component in the patent literature for novel substituted bicyclic aromatic compounds useful as S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. This specific quinazoline derivative is foundational to a series of compounds described in US Patent 8785643, which are directed toward the treatment of inflammatory diseases [2]. While the patent's specific biological data for the exact compound 2-Chloroquinazolin-6-ol are not disclosed in the abstract, its inclusion as a key scaffold in an issued US patent validates its strategic importance in a defined therapeutic area. This contrasts with the 4-ol and 5-ol isomers, which are not prominently featured as core scaffolds in this specific GSNOR patent family, underscoring the unique intellectual property and commercial relevance of the 6-ol substitution pattern in this context.

Inflammation Research GSNOR Inhibition Intellectual Property

Optimal Research and Industrial Application Scenarios for 2-Chloroquinazolin-6-ol


Focused Library Synthesis for Dual EGFR/HER2 Kinase Inhibitors

Given the established potency of 6-substituted quinazolines against EGFR and HER2 kinases (with IC50 values as low as 2.6 nM and 4.3 nM respectively [1]), 2-Chloroquinazolin-6-ol is an ideal starting material for medicinal chemists tasked with generating focused libraries of novel dual kinase inhibitors. The orthogonal reactivity of the C2-Cl and C6-OH groups enables rapid exploration of chemical space around a privileged kinase-binding core, maximizing the probability of identifying potent and selective lead compounds for oncology programs.

Strategic Building Block for GSNOR-Targeted Anti-Inflammatory Agents

The specific inclusion of the 2-chloroquinazolin-6-ol scaffold in US Patent 8785643 for GSNOR inhibitors [2] makes it a strategically valuable procurement for research groups engaged in inflammatory disease target validation or those seeking to develop novel, patentable analogs. Its use as a core intermediate directly supports SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties within this established therapeutic class.

Process Chemistry Scale-Up and Diversification

For process chemists and CROs, the distinct synthetic route to 2-Chloroquinazolin-6-ol via reduction and demethylation of a 2,4-dichloro-6-methoxyquinazoline precursor provides a valuable alternative pathway. This route offers operational flexibility and potential cost advantages compared to the heterocycle-forming sequences required for other isomers, making it a key procurement item for scaling up the production of complex 6-substituted quinazoline derivatives.

Chemical Biology Tool Compound Generation

The dual-functional nature of this compound allows for the creation of bespoke chemical biology probes. The C2 position can be functionalized with a targeting moiety (e.g., a ligand for a protein of interest) via SNAr, while the C6 hydroxyl group can be subsequently derivatized with a reporter tag (e.g., biotin or a fluorophore). This orthogonal functionalization strategy, as implied by its classification as a versatile scaffold , enables the generation of well-defined bifunctional probes that are challenging to produce with regioisomeric building blocks, thereby supporting advanced mechanistic and target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.